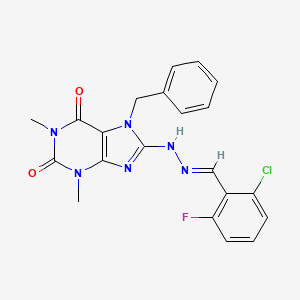
(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives known for their diverse biological activities. This article examines the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of purine derivatives often involves modifications to the purine skeleton to enhance biological activity. For instance, the introduction of hydrazinyl and benzylidene groups has been shown to influence the compound's interaction with biological targets. The structural formula can be depicted as follows:
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activities. A study highlighted that similar compounds demonstrated potent inhibition against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. Specifically, compounds with a purine scaffold have been recognized for their ability to inhibit key enzymes involved in cancer progression, including ribonucleases like Caf1 and PARN .
Anti-inflammatory Effects
Purine derivatives have also been explored for their anti-inflammatory properties. The presence of specific substituents on the purine ring can enhance their efficacy as nonsteroidal anti-inflammatory agents (NSAIDs). For instance, some studies reported that 1,8-disubstituted purines exhibited analgesic and anti-inflammatory activities through adenosine receptor antagonism .
Antimicrobial Activity
The antimicrobial potential of purine derivatives has been documented extensively. Certain analogues have shown effectiveness against bacterial strains by disrupting nucleic acid synthesis. The structural modifications in compounds similar to this compound could potentially enhance this activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of purine derivatives:
Properties
IUPAC Name |
7-benzyl-8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-13-7-4-3-5-8-13)20(25-18)26-24-11-14-15(22)9-6-10-16(14)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNBGIESVJLDH-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














